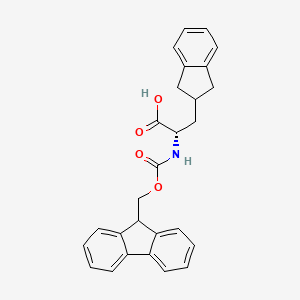
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject for studies in synthetic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by selective acetylation. The trityl group is often used as a protecting group for the hydroxyl functionalities, and the acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis is achieved through the use of large-scale equipment and efficient purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the trityl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In synthetic chemistry, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and to investigate the interactions between small molecules and biological macromolecules. Its stereochemistry is particularly useful in studying chiral recognition processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a building block for the synthesis of polymers and other high-performance materials.
作用机制
The mechanism of action of (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with specific molecular targets. The trityl group can act as a bulky protecting group, influencing the compound’s reactivity and selectivity. The acetyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
- (2S,3S,4S,5R,6R)-6-(Methoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- (2S,3S,4S,5R,6R)-6-(Benzyloxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
Uniqueness
Compared to similar compounds, (2S,3S,4S,5R,6R)-6-((trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to the presence of the trityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable tool in synthetic chemistry for the selective protection and deprotection of hydroxyl groups.
属性
分子式 |
C33H34O10 |
|---|---|
分子量 |
590.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31+,32-/m1/s1 |
InChI 键 |
GTJGUFOLNHYRQE-DSSMMGBBSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



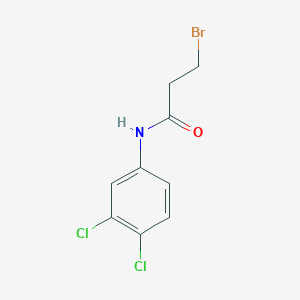

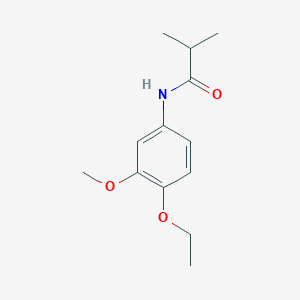
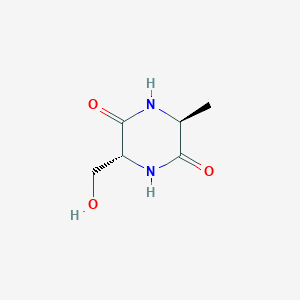

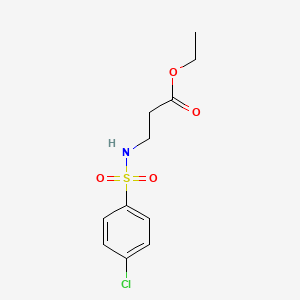
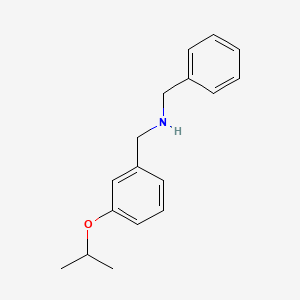
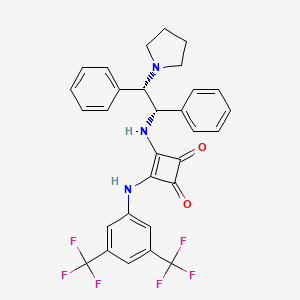

![2'-Isopropylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B14904490.png)
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
![3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14904505.png)
